

Preclinical Data on TAK-117 (MLN117): An In-depth Technical Guide

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Compound of Interest

Compound Name: ML117

Cat. No.: B1238370

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This technical guide provides a comprehensive overview of the preclinical data available for TAK-117, also known as MLN117 or serabelisib (formerly INK1117). TAK-117 is an investigational, orally bioavailable, potent, and highly selective small-molecule inhibitor of the phosphoinositide 3-kinase alpha (PI3K α) isoform. The information presented herein is compiled from publicly available preclinical data, primarily summarized in clinical trial publications and conference abstracts.

Core Compound Characteristics

TAK-117 is designed to specifically target the p110 α catalytic subunit of PI3K, which is frequently mutated and activated in a variety of human cancers. By selectively inhibiting PI3K α , TAK-117 aims to block the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis, while minimizing off-target effects associated with pan-PI3K inhibitors.

In Vitro Activity

Kinase Selectivity

TAK-117 demonstrates high selectivity for the PI3K α isoform over other class I PI3K family members and the structurally related kinase, mTOR. This selectivity is a key feature of its design, intended to provide a more favorable therapeutic window.^{[1][2]}

Target	IC50 (nmol/L)	Selectivity vs. PI3K α
PI3K α	21	-
PI3K β	>100-fold higher	>100x
PI3K γ	>100-fold higher	>100x
PI3K δ	>100-fold higher	>100x
mTOR	>100-fold higher	>100x

Cellular Activity

In cellular assays, TAK-117 has been shown to inhibit the proliferation of tumor cell lines harboring activating mutations in the PIK3CA gene, which encodes the p110 α subunit of PI3K. [1][2] This anti-proliferative effect is accompanied by the inhibition of downstream signaling pathways, as evidenced by reduced phosphorylation of AKT.[2] Conversely, tumor cells with PTEN deficiency, which leads to constitutive activation of the PI3K pathway independent of PI3K α , show significantly less sensitivity to TAK-117.[2]

In Vivo Efficacy Xenograft Models

Preclinical studies in murine xenograft models of human cancers have demonstrated the in vivo anti-tumor activity of TAK-117. Oral administration of TAK-117 led to a dose-dependent inhibition of tumor growth in models bearing oncogenic PIK3CA mutations.[1][2] Consistent with the in vitro findings, TAK-117 was not efficacious in tumor models with PTEN and/or KRAS mutations.[1][2] The anti-tumor activity of single-agent TAK-117 in these preclinical models has been shown to be driven by total plasma exposure and is independent of the dosing schedule. [1][2]

Angiogenesis

In addition to its direct effects on tumor cell proliferation, TAK-117 has been shown to block VEGF signaling and angiogenesis both in vitro and in vivo.[3]

Preclinical Safety and Pharmacokinetics

Safety Pharmacology

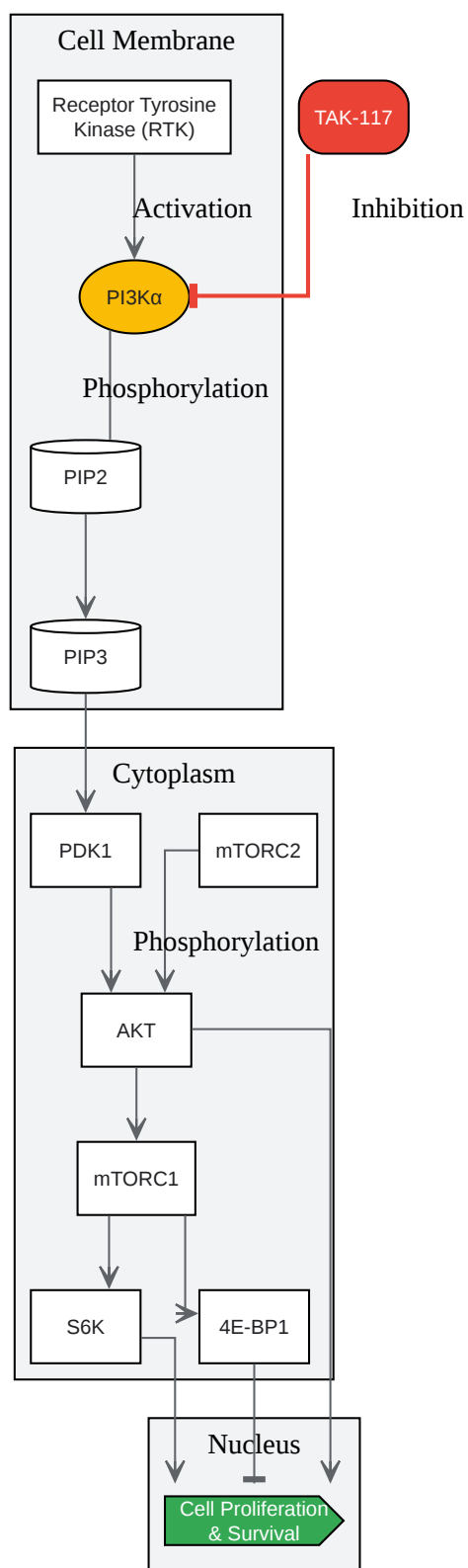
Preclinical safety studies in rats and monkeys have indicated that TAK-117 is well-tolerated at doses up to 50 mg/kg/day.[1][2] Notably, in contrast to pan-PI3K inhibitors, TAK-117 did not appear to impair glucose homeostasis or insulin response in rodent models.[3] Furthermore, TAK-117 did not significantly affect B and T cell function in vitro or in vivo.[3]

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for TAK-117 in animal models are not extensively reported in the reviewed literature.

Signaling Pathways and Experimental Workflows

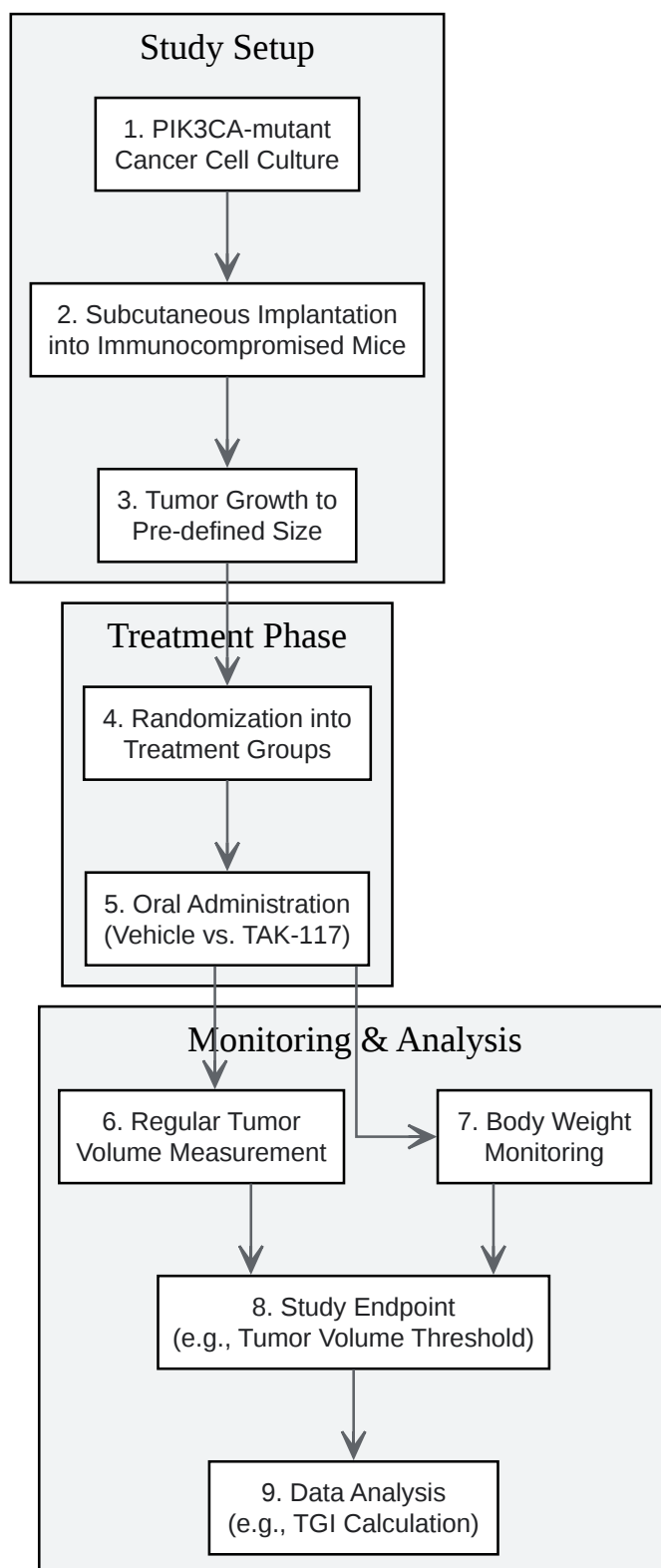
PI3K α Signaling Pathway Inhibition by TAK-117



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Caption: TAK-117 inhibits the PI3Kα signaling pathway.

Representative In Vivo Xenograft Study Workflow



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References

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- 3. [aacrjournals.org](https://www.aacrjournals.org) [[aacrjournals.org](https://www.aacrjournals.org)]
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